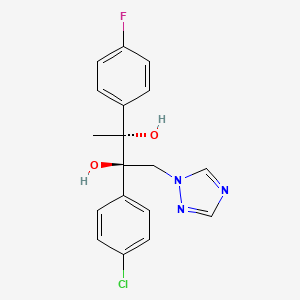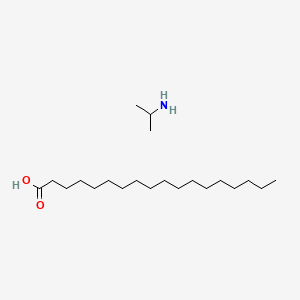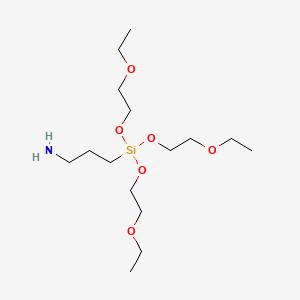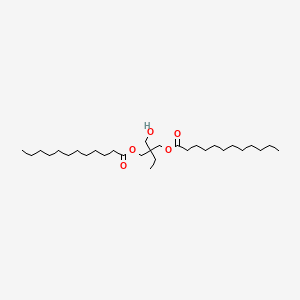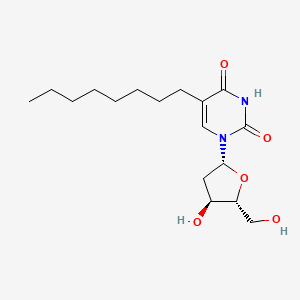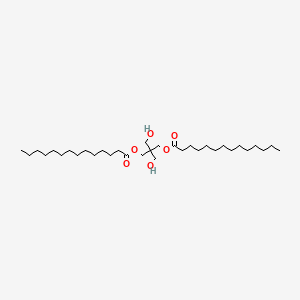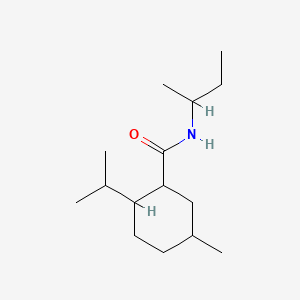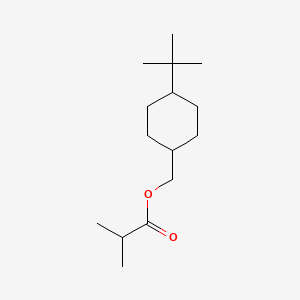
2,2',4,6'-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,6’-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental persistence and toxicity .
Méthodes De Préparation
The synthesis of 2,2’,4,6’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like ferric chloride to facilitate the chlorination process .
Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods often include multi-step processes with intermediate purification stages to remove by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
2,2’,4,6’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Applications De Recherche Scientifique
2,2’,4,6’-Tetrachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds in various chemical reactions.
Biology: Research has been conducted on its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studies have explored its impact on human health, particularly its potential endocrine-disrupting properties.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’,4,6’-Tetrachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxic effects, including disruption of endocrine function and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
2,2’,4,6’-Tetrachlorodiphenyl ether can be compared with other similar compounds such as:
2,3,4,6-Tetrachlorodiphenyl ether: Similar in structure but differs in the position of chlorine atoms, leading to different chemical and biological properties.
2,4,4’,5-Tetrachlorodiphenyl ether: Another chlorinated diphenyl ether with distinct reactivity and toxicity profiles.
2,2’,4,4’-Tetrabromodiphenyl ether: A brominated analog with different environmental and health impacts .
Each of these compounds has unique properties that influence their behavior in chemical reactions and their effects on biological systems.
Propriétés
Numéro CAS |
147102-65-6 |
|---|---|
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
1,3-dichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H |
Clé InChI |
DDQTXMCKLUKGCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


